molecular formula C12H9I B074954 4-Iodobiphenyl CAS No. 1591-31-7

4-Iodobiphenyl

Cat. No. B074954
CAS RN: 1591-31-7
M. Wt: 280.1 g/mol
InChI Key: NXYICUMSYKIABQ-UHFFFAOYSA-N
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Description

4-Iodobiphenyl is a compound that has attracted considerable interest due to its relevance in materials science, including its role in the synthesis of advanced polymers and liquid crystals. The iodine substituent on the biphenyl structure significantly influences its chemical reactivity and physical properties, making it a valuable compound in organic synthesis and materials research.

Synthesis Analysis

The synthesis of 4-Iodobiphenyl and its derivatives can be achieved through various methods, including palladium-catalyzed coupling reactions. One innovative approach involves the synthesis of triphenylenes starting from 2-Iodobiphenyls and Iodobenzenes via dual palladium-catalyzed C-H activations and double C-C bond formations, offering a high atom- and step-economy (Pan et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Iodobiphenyl derivatives has been extensively studied, revealing detailed insights into their crystallography. For instance, the crystal structure of 4-iodo-4′-nitrobiphenyl confirmed the proposed structure based on experimental diffraction data, offering insights into the nature of the material studied (Masciocchi et al., 1998).

Chemical Reactions and Properties

4-Iodobiphenyl undergoes various chemical reactions, leveraging its iodine substituent for further functionalization. This includes iodocyclization reactions to synthesize phosphaisocoumarins, demonstrating high regioselectivity under mild conditions (Peng & Ding, 2004).

Physical Properties Analysis

The physical properties of 4-Iodobiphenyl, such as its crystallinity and polymorphism, are crucial for its applications in materials science. Studies on polymorphism, polar morphology, and absolute structure determination of 4-iodo-4′-nitrobiphenyl (INBP) reveal its nonlinear optical properties and the presence of three polymorphs, contributing to its potential in advanced materials (Labat et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Iodobiphenyl are significantly influenced by the iodine substituent, which imparts unique reactivity patterns. This includes the ability to undergo bioorthogonal reactions, as demonstrated in the synthesis and study of 4-iodophenylboronic acid, which enhances the chemiluminescent oxidation of luminol, highlighting its utility in biochemical applications (Kricka et al., 1996).

Scientific Research Applications

  • Metabolism Studies :

    • Sinsheimer and Shum (1981) investigated the in vivo metabolism of 4-Iodobiphenyl in rats, finding significant excretion via feces and urine, and uptake of inorganic iodide in the thyroid. The study detailed the metabolites identified in feces and urine, providing insights into biodehalogenation processes (Sinsheimer & Shum, 1981).
  • Crystal Structure Analysis :

    • Masciocchi, Sironi, and Bergamo (1998) confirmed the crystal structure of 4-iodo-4′-nitrobiphenyl, enhancing understanding of its crystalline properties (Masciocchi, Sironi, & Bergamo, 1998).
  • Molecular Crystal Growth :

    • Sumii et al. (2010) studied the growth of a 4-cyano-4′-iodobiphenyl molecular crystal on a substrate, focusing on its electronic and atomic structures, which is relevant for materials science and supramolecular chemistry (Sumii et al., 2010).
  • Synthesis Applications :

    • Jiang, Zhang, Chen, Zhou, and Zhang (2016) reported a method for synthesizing tetraphenylenes using 2-iodobiphenyls, demonstrating its utility in organic synthesis and materials science (Jiang, Zhang, Chen, Zhou, & Zhang, 2016).
  • Toxicological Impact Studies :

    • Ecobichon, Hansell, and Safe (1977) assessed the impact of halogenated biphenyls, including 4-Iodobiphenyl, on hepatic function in rats, providing insights into their potential toxicological effects (Ecobichon, Hansell, & Safe, 1977).
  • Ecotoxicological Evaluation :

    • Cheng Jiangning et al. (2004) used a test battery to evaluate the ecotoxicological effects of 4-aminobiphenyl, relevant for understanding the environmental impact of such compounds (Cheng Jiangning et al., 2004).

Safety And Hazards

4-Iodobiphenyl is harmful if swallowed and causes serious eye damage . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-iodo-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYICUMSYKIABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061807
Record name 1,1'-Biphenyl, 4-iodo-
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Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Iodobiphenyl

CAS RN

1591-31-7
Record name 4-Iodobiphenyl
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Record name 4-Iodobiphenyl
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Record name 4-IODOBIPHENYL
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Record name 1,1'-Biphenyl, 4-iodo-
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Record name 4-iodobiphenyl
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Synthesis routes and methods I

Procedure details

30 g of 4-bromobiphenyl is dissolved in 40 mL of n-pentanol. 2 equivalents of sodium iodide and 10 mole % of 1,3-propanediamine are added to the 4-bromobiphenyl solution. The reaction mixture is refluxed at 130° C. for sixteen (16) hours to produce 4-iodobiphenyl, as shown in reaction scheme (5).
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30 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of trimethyltin chloride (5.5 g, 27.60 mmoles) in 5 mL of DME was added to a stirred suspension of small cubes of metallic sodium (1.9 g, 82.64 mg atom) in 15 mL of DME under an argon stream in an ice bath. When the addition was complete, the mixture was stirred and chilled in an ice bath for 2 hrs. (the color changed to green). The mixture was cannulated into another dry and under argon round bottom flask to remove excess sodium and cooled to 0° C. A solution of 4-bromobiphenyl (5.4 g, 22.70 mmoles) in 14 mL of DME was added dropwise to the chilled NaSnMe3 solution. The resulting solution was stirred at room temperature overnight at which time TLC analysis showed complete reaction. Rf of the trimethyltin product=0.44 (silica, hexanes). The reaction mixture was then cooled in an ice bath and treated with iodine (6.6 g, 26.00 mmoles). After stirring at room temperature for 1.5 hrs, the mixture was diluted with EtOAc, washed with water, brine, dried over MgSO4, and the solvent removed at reduced pressure. The crude product was then purified by column chromatography with hexanes to afford 5.5 g (86% yield) of white solid.
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15 mL
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86%

Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 10 mol %), 4-bromobiphenyl (234 mg, 1.00 mmol), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. Ethylenediamine (13.5 μL, 0.202 mmol, 20 mol %) and sulfolane (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 23 h. The resulting suspension was allowed to reach room temperature, poured into hexane (20 mL) and washed with water (3×20 mL). The combined organic phases were dried (MgSO4), concentrated, and the residue was purified by flash chromatography on silica gel (hexane) to provide 262 mg (94% yield) of 4-iodobiphenyl as white crystals.
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13.5 μL
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234 mg
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300 mg
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19.5 mg
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20 mL
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Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
697
Citations
D Britton, WB Gleason - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
… 4'-Iodobiphenyl-4-carbonitrile, C13H8IN, Mr = 305-12, monoclinic, P21/c, Z = 8, Mo Ka, A = 0.71069A, F(000)= … 2128 4-CYANO-4'-IODOBIPHENYL … 2130 4-CYANO-4'-IODOBIPHENYL …
Number of citations: 17 scripts.iucr.org
A Moroda, H Togo - Tetrahedron, 2006 - Elsevier
… 4-Bromo-4′-iodobiphenyl and 4,4′-diiodobiphenyl formed as byproducts could be recovered in high yields by simple filtration of the reaction mixture, though p-iodotoluene could not …
Number of citations: 57 www.sciencedirect.com
N Kharasch, RK Sharma - Chemical Communications (London), 1966 - pubs.rsc.org
… that in the photolysis of dilute solutions of 4-iodobiphenyl in benzene, using a source of … product (ie, biphenyl in the case of 4-iodobiphenyl) increase at the expense of the arylation …
Number of citations: 13 pubs.rsc.org
W Wolf, N Kharasch - The Journal of Organic Chemistry, 1965 - ACS Publications
… the present study in the photolysis of 4-iodobiphenyl in cyclohexane, yielding 90% biphenyl, … In the case of photolysis of 4-iodobiphenyl, in benzene (Table I) there is formed, besides the …
Number of citations: 107 pubs.acs.org
HR Schmidt, CM Savoy… - Journal of the American …, 1944 - ACS Publications
… -4'-iodobiphenyl (III) which did not depress the melting point of the known compound prepared from benzidine (IV), by converting IV to 4-amino-4'-iodobiphenyl (V) … -4'iodobiphenyl (II). …
Number of citations: 6 pubs.acs.org
JE Sinsheimerx, YY Shum - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… of 4-iodobiphenyl (I) as a model compound used in rats. … Unmetabolized [ 1261]-4-iodobiphenyl and its hydroxylated metabolites … Bands of [ ‘251]-4-iodobiphenyl and its hydroxylated …
Number of citations: 3 www.sciencedirect.com
R Sumii, M Sakamaki, Y Matsumoto, K Amemiya… - Surface science, 2010 - Elsevier
The electronic and atomic structures of 4-cyano-4′-iodobiphenyl (CIB) during the growth of a molecular crystal on a GeS(001) substrate were studied by ultraviolet photoemission …
Number of citations: 3 www.sciencedirect.com
JE Sinsheimer, T Wang, S Röder, YY Shum - Biochemical and Biophysical …, 1978 - Elsevier
… The in vitro deiodination of [ 125 I]-4-iodobiphenyl, [ 125 I]-4-… 4-iodobiphenyl was the substrate. This soluble enzyme system could be enhanced by Arochlor 1254 or 4-iodobiphenyl …
Number of citations: 15 www.sciencedirect.com
Y Ogata, I Urasaki, T Ishibashi - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… 4-Iodobiphenyl was also obtained from the filtrate of the mixture, which was diluted with … were determined by UV spectrophotometry (see Table 1) : 4-iodobiphenyl (I), mp 109-111" (from …
Number of citations: 14 pubs.rsc.org
JM Birchall, RN Haszeldine, H Woodfine - Journal of the Chemical …, 1973 - pubs.rsc.org
… l5 and the tetrafluoro-4-iodobiphenyl (IX) could provide a useful addition to the range of compounds available for the synthesis of these potentially useful polymeric systems. A small …
Number of citations: 1 pubs.rsc.org

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